8-Methylsulfinyl-n-octyl glucosinolate

Vue d'ensemble

Description

8-Methylsulfinyl-n-octyl glucosinolate is a type of glucosinolate, a class of natural compounds found predominantly in the Brassicaceae family of plants. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans. This compound, specifically, is an aliphatic glucosinolate derived from methionine and is found in various cruciferous vegetables such as watercress and Arabidopsis thaliana .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glucosinolates, including glucohirsutin, involves a series of enzymatic reactions. The core structure formation of glucosinolates is accomplished in five steps via oxidation by cytochrome P450 enzymes (CYP79 and CYP83), followed by C-S lyase, S-glucosyltransferase, and sulfotransferase .

Industrial Production Methods

Industrial extraction of glucosinolates typically involves the use of high-pressure liquid chromatography (HPLC). The process begins with the extraction of intact glucosinolates from ground plant materials using a methanol-water mixture at high temperatures to disable myrosinase activity. The extract is then purified using an ion-exchange column, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then analyzed and quantified using HPLC .

Analyse Des Réactions Chimiques

Types of Reactions

8-Methylsulfinyl-n-octyl glucosinolate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glucosinolates by the enzyme myrosinase results in the formation of isothiocyanates, nitriles, and thiocyanates .

Common Reagents and Conditions

Common reagents used in the reactions involving glucohirsutin include methanol, sodium acetate, and hydrogen chloride for extraction and purification . The hydrolysis reaction typically occurs under mild acidic or neutral conditions in the presence of myrosinase.

Major Products

The major products formed from the hydrolysis of glucohirsutin are isothiocyanates, which are known for their potential anticancer properties .

Applications De Recherche Scientifique

Nutraceutical Applications

Cancer Prevention

- 8-Methylsulfinyl-n-octyl glucosinolate is known for its conversion into isothiocyanates upon consumption, which are recognized for their anticarcinogenic properties . These compounds can induce phase II detoxification enzymes that enhance the excretion of carcinogens from the body. Specifically, 8-methylsulfinyloctyl isothiocyanate has been identified as a potent inducer of quinone reductase, suggesting its significant role in chemoprevention .

Antioxidant Properties

- The antioxidant effects of this compound contribute to reducing oxidative stress, which is linked to various chronic diseases, including cancer. Research indicates that the derived isothiocyanates can help mitigate oxidative damage by promoting cellular defense mechanisms.

Antimicrobial Properties

Food Preservation

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacteria and fungi. This property opens avenues for its use in food preservation, potentially extending shelf life and ensuring food safety by inhibiting spoilage organisms.

Metabolic and Interaction Studies

Gut Microbiota Interactions

- Research has indicated that following the consumption of this compound, metabolites such as N-acetylcysteine conjugates are identified in urine. This suggests that these compounds are bioavailable and undergo metabolic transformations within the body, highlighting their interaction with gut microbiota and their potential influence on human health.

Case Studies and Research Findings

Several studies have explored the biological activities and potential health benefits of this compound:

- Antioxidant and Anti-inflammatory Effects : A study demonstrated that (R)-8-methylsulfinyloctyl isothiocyanate derived from watercress exhibited significant antioxidant effects by modulating inflammatory pathways in murine macrophages. It inhibited pro-inflammatory cytokines and reduced intracellular reactive oxygen species (ROS) production .

- Plant Defense Mechanisms : Research has shown that glucosinolates play a crucial role in plant defense against herbivores and pathogens. The biosynthesis and transport mechanisms of these compounds have been studied extensively in Arabidopsis thaliana, providing insights into their ecological roles .

- Metabolomics Studies : Advanced metabolomics techniques have been employed to analyze the accumulation of glucosinolates and their metabolites in various plant tissues, revealing differential responses to environmental stresses such as sulfur deficiency .

Mécanisme D'action

The biological activity of glucohirsutin is primarily due to its hydrolysis product, isothiocyanate. Isothiocyanates are known to induce phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens. They also modulate various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Comparaison Avec Des Composés Similaires

8-Methylsulfinyl-n-octyl glucosinolate is similar to other aliphatic glucosinolates such as glucoiberin, glucohesperin, and gluconasturtiin. it is unique in its specific side chain structure, which influences its biological activity and health benefits . For instance, glucoiberin and glucohesperin have shorter side chains compared to glucohirsutin, which affects their hydrolysis products and subsequent biological effects .

List of Similar Compounds

- Glucoiberin

- Glucohesperin

- Gluconasturtiin

- Glucobrassicin

- 4-Methoxyglucobrassicin

Activité Biologique

8-Methylsulfinyl-n-octyl glucosinolate (8-MSO) is a member of the glucosinolate family, which are sulfur-containing compounds found predominantly in the Brassicaceae family of plants. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, insecticidal effects, and its role in plant defense mechanisms. This article reviews the biological activity of 8-MSO, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

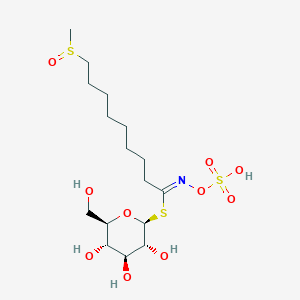

8-MSO is characterized by its long aliphatic chain, which influences its biological activity. The general structure of glucosinolates includes a β-D-glucopyranose moiety linked to a sulfonated side chain derived from amino acids. The specific structure of 8-MSO can be represented as follows:

This compound is known for its unique metabolic pathways and hydrolysis products that contribute to its biological effects.

Anticancer Properties

Research indicates that glucosinolates, including 8-MSO, exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have shown that 8-MSO can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, treatments with 8-MSO resulted in significant reductions in cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to modulate key signaling pathways, including those involving NF-κB and MAPK pathways. Inhibition of these pathways leads to decreased inflammation and reduced tumor growth .

Insecticidal Effects

8-MSO exhibits potent insecticidal activity , particularly against herbivorous insects:

- Feeding Deterrent : Studies have demonstrated that 8-MSO acts as a feeding deterrent for pests such as aphids and caterpillars. The compound's bitter taste and potential toxicity deter herbivory .

- Metabolic Pathways : The metabolism of glucosinolates by insects can lead to the production of toxic breakdown products, enhancing their effectiveness as natural pesticides .

Plant Defense Mechanisms

In addition to its direct biological activities, 8-MSO plays a crucial role in plant defense :

- Induction of Defense Genes : Exposure to herbivory or pathogen attack triggers the synthesis of glucosinolates, including 8-MSO. This induction leads to enhanced production of secondary metabolites that protect the plant from further damage .

- Role in Sulfur Metabolism : Research has shown that glucosinolates are involved in sulfur metabolism within plants, contributing to overall plant health and resilience against environmental stressors .

Study on Anticancer Activity

A study conducted on A549 lung cancer cells treated with varying concentrations of 8-MSO revealed a dose-dependent decrease in cell viability. The results indicated that at a concentration of 100 µM, cell viability dropped by approximately 60% after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspases and inhibition of NF-κB signaling pathways .

Insecticidal Efficacy

In another study assessing the insecticidal properties of 8-MSO, researchers applied the compound to cabbage plants infested with caterpillars. The results showed a significant reduction in caterpillar weight gain compared to untreated controls, demonstrating the efficacy of 8-MSO as a natural insecticide .

Data Summary

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMDJOOLATZDQL-OTNWBXTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347084 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21973-60-4 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.